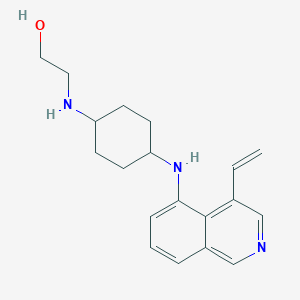
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves several steps. One common synthetic route includes the hydrogenation of 4-nitrophenyl acetic acid in a protic solvent at a specific temperature . The reaction conditions typically involve the use of catalysts such as palladium and solvents like acetonitrile . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common reagents and conditions used in these reactions include acetic acid, ethanol, and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.
Industry: It is used in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of 2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
2-((Cis-4-((4-vinylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol can be compared with other similar compounds, such as:
2-((Cis-4-((4-ethylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: This compound has a similar structure but with an ethyl group instead of a vinyl group.
2-((Cis-4-((4-methylisoquinolin-5-yl)amino)cyclohexyl)amino)ethanol: This compound features a methyl group in place of the vinyl group.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C19H25N3O |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
2-[[4-[(4-ethenylisoquinolin-5-yl)amino]cyclohexyl]amino]ethanol |
InChI |
InChI=1S/C19H25N3O/c1-2-14-12-20-13-15-4-3-5-18(19(14)15)22-17-8-6-16(7-9-17)21-10-11-23/h2-5,12-13,16-17,21-23H,1,6-11H2 |
InChI-Schlüssel |
IIKYINOPZMYJNS-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=C2C(=CN=C1)C=CC=C2NC3CCC(CC3)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


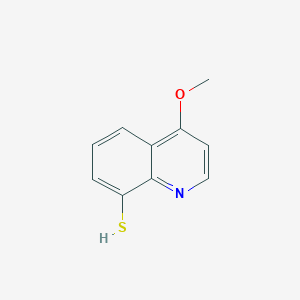

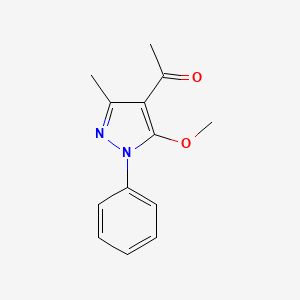

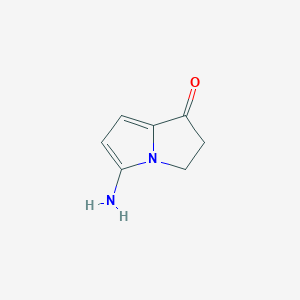
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

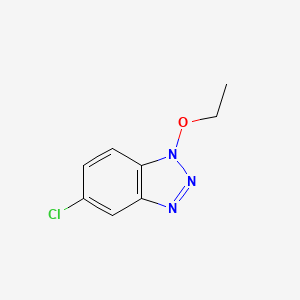
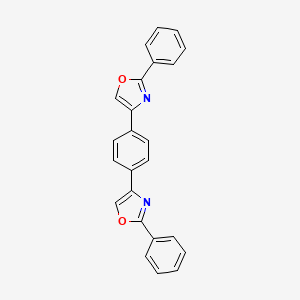
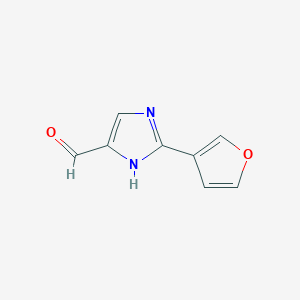

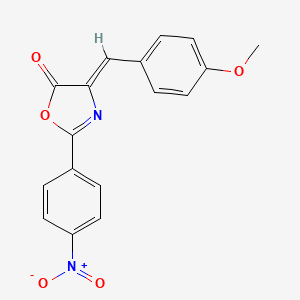
![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)
